N-(2-phenylethyl)-2-propylpentanamide
Description
N-(2-phenylethyl)-2-propylpentanamide (CAS: 2936-17-6) is an amide derivative with the molecular formula C₁₆H₂₅NO and a molar mass of 247.38 g/mol . Its structure comprises a pentanamide backbone substituted with a 2-propyl group and a 2-phenylethylamine moiety.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |
InChI Key |
YUULYNUNKFUCPL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(2-phenylethyl)-2-propylpentanamide with structurally or functionally related compounds, emphasizing molecular features, pharmacological targets, and biological activity.
Structural and Pharmacological Comparison
Table 1: Key Properties of this compound and Analogs
*HDACi: Histone deacetylase inhibitor
Structural Analysis and Activity
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide): Structural Difference: Replaces the phenylethyl group with a hydroxyphenyl moiety. This compound exhibits HDAC inhibitory activity with IC₅₀ values in the μM range, significantly more potent than VPA (IC₅₀ in mM range) . Therapeutic Use: Demonstrates efficacy against triple-negative breast cancer cells .
Fentanyl Analogs (e.g., R 31 833, 4F-iBF) :
- Structural Difference : Incorporate a piperidine ring and aromatic substitutions (e.g., fluorophenyl).
- Impact : The piperidine ring is critical for binding to μ-opioid receptors, enabling ultra-high analgesic potency (e.g., R 31 833 is 10,031× more potent than morphine ) .
- Safety Profile : These compounds exhibit high safety margins (LD₅₀/ED₅₀ >25,000) but carry risks of respiratory depression due to opioid activity .
N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b): Structural Difference: Features a rigid bicyclic core instead of a linear chain.
Pharmacokinetic and Toxicological Considerations
- HO-AAVPA : Designed to mitigate VPA-associated hepatotoxicity. Preclinical studies show improved binding to human serum albumin (HSA), suggesting favorable distribution .
- Fentanyl Analogs : Rapid onset and short duration (e.g., R 30 730 acts within minutes but lasts <1 hour), making them suitable for acute pain management .
- This compound : The phenylethyl group likely increases lipophilicity compared to HO-AAVPA, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
